(S)-N-Methyl-d5 Pregabalin
Description
Properties
CAS No. |
1246820-67-6 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2 |
InChI Key |
MADUVMLGQASXOK-GLOPLDIOSA-N |
SMILES |
CC(C)CC(CC(=O)O)CNC |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC |
Synonyms |
(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Deuterated Precursors
Industrial-Scale Production and Optimization
Industrial processes prioritize yield, scalability, and cost-efficiency. Key advancements include:
Continuous Flow Chemistry
A patent by Wu et al. (2025) details a continuous flow system that integrates:
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery systems:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent consumption | 50 L/kg product | 8 L/kg product |
| Catalyst reuse | 3 cycles | 12 cycles |
| Yield | 72% | 89% |
Data adapted from Shen et al. (2022) and Pfizer’s Lyrica production reports.
Chiral Resolution and Purification
Racemic mixtures necessitate enantiomeric resolution. Two dominant methods are:
Diastereomeric Salt Formation
U.S. Patent 5,637,767 describes resolving (±)-pregabalin with S-mandelic acid in methanol-water mixtures. The (S)-enantiomer selectively crystallizes as a salt, achieving 98% ee after recrystallization.
Enzymatic Kinetic Resolution
Lipase-catalyzed hydrolysis of cyano ester intermediates (e.g., using Candida antarctica lipase B ) provides (S)-3-cyano-5-methylhexanoic acid with 99% ee . This intermediate is subsequently reduced to (S)-pregabalin using LiAlD4 for deuterium incorporation.
Analytical Characterization
Robust quality control ensures isotopic and chiral purity:
Isotopic Enrichment Analysis
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methyl-d5 Pregabalin undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Mechanism
The pharmacological action of pregabalin involves:
- Modulation of Voltage-Gated Calcium Channels : It primarily binds to the α2δ subunit of voltage-gated calcium channels, inhibiting neurotransmitter release and thereby reducing pain perception .
- Enhanced Stability : The incorporation of deuterium may increase the metabolic stability of the compound, potentially prolonging its action and reducing the frequency of dosing required.
Neuropathic Pain Management
Pregabalin is widely recognized for its effectiveness in managing neuropathic pain. Research indicates that higher doses (300 mg to 600 mg/day) significantly improve pain relief compared to placebo in patients with diabetic peripheral neuropathy .
Case Study Example :
A clinical study reported a patient with post-traumatic neuropathic pain who experienced significant relief after escalating the dose of pregabalin to 300 mg/day over three months. The patient showed marked improvement in sensory perception and reduction in paresthesia .
Epilepsy Treatment
Pregabalin serves as an adjunctive treatment for partial-onset seizures. The compound's mechanism of action helps stabilize neuronal excitability, making it effective in seizure management .
Research Findings :
A systematic review highlighted that pregabalin is effective in reducing seizure frequency when used alongside other antiepileptic drugs, particularly in treatment-resistant cases .
Generalized Anxiety Disorder
Pregabalin has been indicated for generalized anxiety disorder due to its anxiolytic properties. Its ability to modulate neurotransmitter release makes it suitable for managing anxiety symptoms effectively .
Comparative Efficacy Table
| Indication | Standard Pregabalin Dosage | (S)-N-Methyl-d5 Pregabalin Potential Advantages |
|---|---|---|
| Neuropathic Pain | 300-600 mg/day | Improved pharmacokinetics due to deuteration |
| Partial-Onset Seizures | Adjunctive therapy | Enhanced stability may lead to better efficacy |
| Generalized Anxiety Disorder | 150-600 mg/day | Potentially fewer side effects |
Comparison with Similar Compounds
Pregabalin vs. Gabapentin
Both pregabalin and gabapentin target the α2-δ subunit but differ significantly in pharmacokinetics, potency, and clinical efficacy:
Key Findings :
- Pregabalin’s linear pharmacokinetics and higher α2-δ affinity translate to faster pain relief and lower dose requirements compared to gabapentin .
- In palliative care, pregabalin is preferred for severe neuropathic pain due to its predictable absorption and efficacy at lower doses .
Pregabalin vs. Other Antiseizure Medications (ASMs)
Pregabalin’s interactions and efficacy differ from ASMs like levetiracetam:
- Levetiracetam: Unlike pregabalin, levetiracetam binds to synaptic vesicle protein 2A (SV2A) and lacks α2-δ activity.
Clinical Efficacy in Pain Management
Contradictory Evidence :
- Postoperative pain: Meta-analyses show pregabalin’s benefits are clinically insignificant when adjusted for minimal clinically important differences (MCID) .
- Uremic pruritus: Contrasts with earlier studies favoring pregabalin, highlighting variability in patient responses .
Mechanistic Insight :
- Pregabalin’s euphoric effects at high doses are linked to glutamatergic modulation, a mechanism shared with addictive substances .
Q & A
Q. What validated analytical methods are recommended for quantifying (S)-N-Methyl-d5 Pregabalin in biological matrices?
- Methodology : Use deuterated internal standards (e.g., Amphetamine-d5 or Phentermine-d5) for stable isotope dilution in GC-MS or LC-MS to enhance quantification accuracy . RP-HPLC methods with pre-column derivatization (e.g., ethyl chloroformate) improve sensitivity for polar analytes like pregabalin derivatives, achieving LOQs as low as 0.1 µg/mL . Ensure calibration curves align with expected concentrations (e.g., 2–200 mg/L for forensic cases) .
Q. How does the deuterated form of pregabalin influence its binding affinity to the α2δ subunit of voltage-gated calcium channels?
- Mechanistic Insight : this compound retains high affinity for the α2δ subunit, critical for its analgesic and anticonvulsant effects. Deuterium substitution at the methyl group may alter pharmacokinetics (e.g., metabolic stability) without disrupting binding, as shown in SAR studies using radiolabeled analogs . Functional assays in transfected cells confirm retained inhibition of excitatory neurotransmitter release .
Advanced Research Questions
Q. How should researchers interpret postmortem blood concentrations of this compound in forensic toxicology studies?
- Analytical Framework :
- Therapeutic Range : 2.8–8.3 mg/L (normal doses) vs. toxic thresholds >15 mg/L in fatalities .
- Contextual Factors : Co-ingestion with CNS depressants (e.g., opioids, alcohol) lowers lethal thresholds. Use LC-HRMS for specificity in complex matrices .
- Case Example : A concentration of 182 mg/L with head trauma highlights the need to distinguish drug toxicity from traumatic injury .
Q. What experimental designs are optimal for evaluating this compound in combination therapies for neuropathic pain?
- Design Principles :
- Randomization : Double-blind, placebo-controlled trials with stratified randomization by pain etiology (e.g., diabetic neuropathy vs. postherpetic neuralgia) .
- Outcome Measures : Primary endpoints should include ≥30% pain reduction (NRS) and PGIC scores; secondary endpoints assess tolerability (e.g., somnolence incidence: 16–25% at 300–600 mg/day) .
- Statistical Power : Sample size calculations based on prior monotherapy effect sizes (NNTB 3.9 for 50% pain reduction) .
Q. How can contradictory efficacy data from independent vs. industry-funded trials be reconciled in meta-analyses?
- Resolution Strategies :
- Bias Mitigation : Include only trials with full clinical study reports (CSRs) and adjust for publication bias via funnel plots .
- Subgroup Analysis : Stratify by funding source (e.g., NIHR vs. industry) and trial duration (>8 weeks for sustained effects) .
- GRADE Assessment : Downgrade evidence quality for small study effects or incomplete outcome data .
Q. What are the challenges in developing sustained-release formulations of this compound?
- Formulation Science :
- Matrix Selection : Ethylcellulose microspheres (viscosity grade N22) achieve zero-order release kinetics over 24 hours .
- Bioequivalence : In vitro-in vivo correlation (IVIVC) models must account for deuterium’s impact on dissolution (e.g., altered hydrogen bonding) .
- Stability Testing : Monitor isotopic integrity under accelerated conditions (40°C/75% RH) to ensure no deuterium exchange .
Methodological Notes
- CRMs : Source deuterated standards from certified providers (e.g., Cayman Chemical) with ≥95% purity and validate against non-deuterated analogs .
- Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, including detailed statistical plans (e.g., ANOVA for dose-response studies) .
- Data Transparency : Share raw pharmacokinetic datasets via repositories like ClinicalTrials.gov to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
